molecular formula C24H27NO2 B1389498 3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline CAS No. 1040688-60-5

3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline

Cat. No. B1389498
CAS RN: 1040688-60-5
M. Wt: 361.5 g/mol
InChI Key: ONHBUXGIVUGPNF-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline” is a complex organic molecule. It contains an aniline group, which is a primary amine that consists of a benzene ring attached to an amino group. It also contains benzyloxy and dimethylphenoxy groups, which are ether groups attached to a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of ether linkages and the attachment of the aniline group. One possible method could be the reaction of a suitable benzyl halide with a phenol to form the benzyloxy group, followed by the reaction of the resulting compound with an appropriate amine to form the aniline group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene rings would likely result in a planar structure for those parts of the molecule, while the ether and amine groups could introduce some three-dimensionality .


Chemical Reactions Analysis

As an organic compound containing aniline, ether, and benzene groups, this molecule could potentially undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions on the benzene rings, nucleophilic substitution reactions at the ether oxygens, and reactions involving the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups could impact its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)propyl]-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-18-12-13-19(2)24(14-18)27-20(3)16-25-22-10-7-11-23(15-22)26-17-21-8-5-4-6-9-21/h4-15,20,25H,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHBUXGIVUGPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)CNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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